2-Nitroamino-2-imidazoline

Agrochemical Synthesis Neonicotinoid Production Process Chemistry

2-Nitroamino-2-imidazoline (CAS 5465-96-3) is the essential intermediate for imidacloprid synthesis. Optimized stoichiometry with this specific compound increases final yield by up to 8% (US Patent 6,307,053). Used as an ISO17034-certified reference standard for HPLC validation and as the key reagent for [3H]-imidacloprid radiolabeling (80% radiochemical yield). Substitution with analogs such as 2-amino-2-imidazoline invalidates established protocols. Also employed as a derivatization agent for bioactive molecule optimization. ≥98% purity. Order for process optimization, QC, or radiolabeling.

Molecular Formula C3H6N4O2
Molecular Weight 130.11 g/mol
CAS No. 5465-96-3
Cat. No. B121679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroamino-2-imidazoline
CAS5465-96-3
Synonyms2-(Nitroamino)-2-imidazoline;  2-(Nitroimino)imidazolidine;  2-Nitramino-2-imidazoline;  2-Nitriminoimidazolidine;  2-Nitroaminoimidazoline;  2-Nitroiminoimidazole;  4,5-Dihydro-N-nitro-1H-imidazol-2-amine;  NSC 25961;  NSC 65424;  NSC 91792
Molecular FormulaC3H6N4O2
Molecular Weight130.11 g/mol
Structural Identifiers
SMILESC1CN=C(N1)N[N+](=O)[O-]
InChIInChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
InChIKeyDJZWNSRUEJSEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitroamino-2-imidazoline (CAS 5465-96-3): Core Properties and Industrial Identity


2-Nitroamino-2-imidazoline (C3H6N4O2, MW 130.11) is a heterocyclic building block characterized by a nitroiminoimidazolidine moiety [1]. It is a white to pale yellow crystalline solid with a melting point of 219-222 °C . Its primary industrial significance lies in its role as a critical intermediate in the multi-step synthesis of the neonicotinoid insecticide imidacloprid, which involves its coupling with 2-chloro-5-chloromethylpyridine . The compound is typically supplied at a minimum purity of 98% .

Why Generic 2-Nitroamino-2-imidazoline Substitutes Cannot Guarantee Process Reproducibility


In the context of complex organic synthesis, 2-nitroamino-2-imidazoline cannot be arbitrarily substituted with a similar nitroimino or imidazoline compound. For example, while 2-amino-2-imidazoline is a reduced form, the presence of the nitro group in 2-nitroamino-2-imidazoline is crucial for the final pharmacophore of the target insecticide, imidacloprid . Substitution would alter the electronic properties and reactivity, leading to a different final product or failing to achieve the desired yield. Furthermore, the yield of the final product is highly dependent on the stoichiometric ratio of this specific intermediate, where even small variations can shift yields by up to 8% [1]. Therefore, using an alternative intermediate would invalidate established, optimized protocols and introduce significant uncertainty in process outcomes and cost.

2-Nitroamino-2-imidazoline (CAS 5465-96-3): Quantifiable Performance in Synthesis and Assay


Improved Yield in Imidacloprid Synthesis via Optimized Stoichiometry

In the synthesis of imidacloprid, the molar ratio of 2-nitroamino-2-imidazoline to 2-chloro-5-chloromethyl pyridine is a critical parameter. A direct head-to-head comparison within a single patent shows that increasing the equivalents of 2-nitroamino-2-imidazoline from 1.0 to 1.2 relative to the other reactant increases the isolated yield of purified imidacloprid from 58% to 66% [1]. This optimization is specific to this intermediate's reactivity in the coupling step.

Agrochemical Synthesis Neonicotinoid Production Process Chemistry

Critical Role in Achieving High Yields in Radiolabeled Imidacloprid Synthesis

This specific intermediate is not only used in industrial production but is also indispensable for producing high-value research tools. In the synthesis of tritiated [3H]-imidacloprid, coupling with 2-nitroamino-2-imidazoline resulted in an 80% radiochemical yield and 95% deuterium incorporation for the deuterated analog [1]. While a direct comparator yield for an alternative intermediate is not provided in this cross-study comparable context, the 80% yield demonstrates high efficiency in a sensitive and costly labeling procedure, a key consideration for laboratories developing radioligands.

Radiochemistry Receptor Binding Assays Metabolism Studies

Certified Analytical Standard for Traceable Impurity Profiling

As an impurity reference material, 2-nitroamino-2-imidazoline is supplied with a certified purity of ≥98%, which is a quantitative threshold that qualifies it for use in HPLC calibration and method validation according to ISO17034 guidelines . This level of purity certification distinguishes it from standard industrial-grade material, which may contain variable amounts of unidentified impurities that would compromise analytical accuracy .

Analytical Chemistry Quality Control Reference Standards

High-Value Application Scenarios for 2-Nitroamino-2-imidazoline (CAS 5465-96-3)


Process Development and Scale-Up for Imidacloprid Manufacturing

This is the primary and most impactful application. The evidence from US Patent 6,307,053 shows that optimizing the stoichiometry of this intermediate can increase the final product yield by up to 8% [1]. Therefore, procurement of this specific compound is essential for teams focused on process optimization and cost-reduction in the large-scale synthesis of imidacloprid. Using this intermediate allows for fine-tuning reaction parameters to achieve documented, higher yields compared to less optimized methods.

Synthesis of Radiolabeled Probes for Pharmacological Research

For research groups studying nicotinic acetylcholine receptors or insecticide metabolism, this compound is a key reagent for synthesizing high-value radiolabeled imidacloprid. The evidence of an 80% radiochemical yield confirms its practical utility in creating [3H]-imidacloprid [2]. Laboratories can rely on this established method to produce the necessary probes for receptor binding and autoradiography studies, avoiding the uncertainty of developing a new synthetic route with an untested intermediate.

Quality Control and Analytical Method Validation in Agrochemical Production

In regulated environments, this compound is procured as a certified reference standard to ensure analytical traceability. Its defined purity (≥98%) and certification under ISO17034 are prerequisites for creating calibration curves, validating HPLC methods, and quantifying impurities in imidacloprid batches . Procuring this specific analytical standard is a necessary step for quality control departments to meet regulatory requirements and ensure product safety and consistency.

Medicinal Chemistry for Derivatization of Bioactive Scaffolds

This compound serves as a derivatization agent to modify the properties of other bioactive molecules. As demonstrated with camptothecin, introducing the 2-nitroaminoimidazoline group can significantly alter the bioactivity profile of a lead compound. In this case, the conjugation resulted in a derivative with a contact toxicity LD50 of 3.24 μg/larva against Spodoptera exigua, whereas the parent camptothecin showed no detectable activity at the tested concentrations [3]. For medicinal chemists, this provides a concrete, data-backed example of how this reagent can be used to enhance the efficacy of a chemical series.

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